Home > Products > Screening Compounds P64995 > 5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide - 482306-32-1

5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide

Catalog Number: EVT-3552479
CAS Number: 482306-32-1
Molecular Formula: C19H18ClN3O5S
Molecular Weight: 435.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rivaroxaban is a small-molecule inhibitor of coagulation Factor Xa (FXa), an enzyme crucial in the coagulation cascade. [] Rivaroxaban belongs to a class of drugs known as direct oral anticoagulants (DOACs). [] It is a synthetic compound and does not occur naturally. Rivaroxaban plays a significant role in scientific research, particularly in areas of thrombosis and hemostasis.

Synthesis Analysis
  • Initial Synthesis: The initial discovery process involved identifying oxazolidinone derivatives as potential FXa inhibitors. Lead optimization led to the discovery of rivaroxaban. []
  • Improved Synthesis: An improved synthesis process with a higher yield (57.7%) and purity (99.9%) has been described. This process involves the formation and control of four identified impurities. []
  • Alternative Synthesis: A method utilizing (S) - {1- (chloroformate) -2 - [2- (1,3-dioxo-isoindol) yl] ethyl} halide salt for ring closure to prepare the key intermediate (S) -2 - {[2- oxo-3- (4- ( 3-morpholino) phenyl) oxazolidin-5-yl] methyl} isoindole-1,3-dione has been reported. This method emphasizes mild conditions, simple procedures, and cost-effectiveness. []
Molecular Structure Analysis
  • Crystal Structure: X-ray crystallography revealed that the asymmetric unit of rivaroxaban crystals contains two molecules with distinct conformations. [] This information is crucial for understanding its solid-state properties and potential for polymorphism.
  • Binding Mode: The X-ray crystal structure of rivaroxaban complexed with human FXa demonstrated that the chlorothiophene moiety interacts with the S1 subsite of FXa. This interaction is key to the compound's high potency and oral bioavailability. []
Mechanism of Action

Rivaroxaban is a highly selective, direct inhibitor of both free and clot-bound FXa. [] It exerts its anticoagulant effect by blocking the active site of FXa, preventing the conversion of prothrombin to thrombin, and ultimately inhibiting the formation of fibrin clots. []

Physical and Chemical Properties Analysis
  • Polymorphism: Rivaroxaban exhibits polymorphism, existing in different crystalline forms, including a thermodynamically metastable form and an amorphous form. [, ] These forms have different physicochemical properties, which can influence the drug's solubility and bioavailability.
  • Solubility: The thermodynamically metastable and amorphous forms of rivaroxaban demonstrate enhanced solubility compared to the existing modification. [] This improved solubility can be beneficial for pharmaceutical formulations, particularly for achieving higher drug concentrations.
Applications
  • Analytical Chemistry: The development of analytical methods for the detection and quantification of rivaroxaban in biological samples is crucial for pharmacokinetic and therapeutic drug monitoring studies. []
  • Drug Development: Rivaroxaban serves as a model compound for developing new FXa inhibitors with improved pharmacological properties. []
  • Crystallography & Solid-State Chemistry: The polymorphic nature of rivaroxaban has sparked interest in exploring its different solid forms to understand their impact on drug properties and formulation development. [, ]
Future Directions
  • Novel Polymorph Screening: Further investigation into novel polymorphs and co-crystals of rivaroxaban could lead to improved pharmaceutical formulations with enhanced solubility, bioavailability, and stability. [, ]

4-(4-{5-[(Benzylidene-amino)-methyl]-2-oxo-oxazolidin-3-yl}-phenyl)-morpholin-3-one

Compound Description: This compound serves as a key intermediate in a specific synthetic route for rivaroxaban (5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide). []

Relevance: This compound represents a protected form of the rivaroxaban precursor. It features a benzylidene protecting group on the nitrogen atom of the oxazolidinone ring, which is later removed and followed by acylation with 5-chlorothiophene-2-carbonyl chloride to yield rivaroxaban. [] The core structure of the oxazolidinone ring, the morpholine ring, and the phenyl linker are all conserved between this intermediate and the final rivaroxaban molecule.

4-[4-(5-Aminomethyl-2-oxo-oxazolidin-3-yl)-phenyl]-morpholin-3-one

Compound Description: This compound is a crucial intermediate obtained by hydrolyzing 4-(4-{5-[(Benzylidene-amino)-methyl]-2-oxo-oxazolidin-3-yl}-phenyl)-morpholin-3-one. [] It then undergoes acylation to yield rivaroxaban (5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide).

Relevance: This compound is a direct precursor to rivaroxaban. The only structural difference between this intermediate and rivaroxaban is the presence of a free amino group (-NH2) instead of the chlorothiophene-2-carboxamide moiety in rivaroxaban. [] This amino group serves as the site for the final acylation step in rivaroxaban synthesis.

(S)-2-{[2-oxo-3-(4-(3-morpholino)phenyl)oxazolidin-5-yl]methyl}isoindole-1,3-dione

Compound Description: This compound is a key intermediate in a synthetic route for rivaroxaban (5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide). []

Relevance: This compound shares the core oxazolidinone and morpholine rings with rivaroxaban. The key difference lies in the presence of an isoindole-1,3-dione protecting group on the nitrogen of the oxazolidinone ring. This protecting group is later removed to allow for the introduction of the chlorothiophene-2-carboxamide moiety found in rivaroxaban. []

5-Chloro-N-formyl-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide

Compound Description: This compound is a prodrug of rivaroxaban (5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide). []

Relevance: This compound is structurally very similar to rivaroxaban, with the addition of a formyl group (-CHO) attached to the nitrogen atom of the thiophene-2-carboxamide moiety. [] This prodrug design is likely intended to modulate the pharmacokinetic properties of rivaroxaban, potentially improving its absorption or duration of action.

Properties

CAS Number

482306-32-1

Product Name

5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide

IUPAC Name

5-chloro-N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

Molecular Formula

C19H18ClN3O5S

Molecular Weight

435.9 g/mol

InChI

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)

InChI Key

KGFYHTZWPPHNLQ-UHFFFAOYSA-N

SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.